Tenofovir was originally developed by Gilead Sciences and is a nucleotide reverse transcriptase inhibitor. The racemic version of tenofovir, specifically rac Tenofovir-13C5, incorporates carbon-13 isotopes, allowing for enhanced tracking and analysis in various biochemical assays.
Rac Tenofovir-13C5 belongs to the class of antiviral agents known as nucleotide analogs. It functions by inhibiting viral replication through interference with reverse transcriptase, an enzyme critical for the replication of retroviruses.
The synthesis of rac Tenofovir-13C5 can be approached through several methods, including chemoenzymatic routes. One notable method involves using low-cost starting materials combined with biocatalysts such as lipases and alcohol dehydrogenases to achieve high yields and optical purity.
A typical synthesis pathway may involve:
This multi-step synthesis has been reported to yield rac Tenofovir-13C5 with high efficiency and purity, making it suitable for further pharmacological studies .
Rac Tenofovir-13C5 shares a similar molecular structure with its parent compound, tenofovir, but incorporates five carbon-13 isotopes. The chemical structure can be represented as follows:
The molecular weight of rac Tenofovir-13C5 is approximately 287.25 g/mol, which is consistent with its isotopic labeling. The presence of the carbon-13 isotopes allows for enhanced detection in mass spectrometry and nuclear magnetic resonance spectroscopy.
Rac Tenofovir-13C5 undergoes several key chemical reactions during its synthesis and metabolic processing:
The phosphorylation process involves two enzymatic reactions facilitated by cellular kinases, converting tenofovir into its active metabolite efficiently within both resting and activated T cells .
Rac Tenofovir-13C5 inhibits the activity of reverse transcriptase by mimicking natural nucleotides. Upon incorporation into viral DNA during replication:
The intracellular half-life of tenofovir diphosphate has been noted to be around 39 hours in peripheral blood mononuclear cells, indicating prolonged activity against HIV .
Rac Tenofovir-13C5 is primarily used in:
Molecular Architecture and Isotope Distributionrac Tenofovir-13C5 is a carbon-13 labeled analog of the antiviral prodrug tenofovir, where five carbon atoms in the adenine ring are uniformly substituted with ¹³C isotopes (Figure 1). This modification preserves the core chemical structure—a phosphonomethoxypropyl adenine derivative with the formula C₉H₁₄N₅O₄P—while increasing its molecular mass from 287.21 g/mol to 292.26 g/mol due to the isotopic enrichment [1] [5]. The labeling occurs specifically at C2, C4, C5, C6, and C8 of the purine ring, leaving the acyclic side chain (propyloxy-methylphosphonate) unlabeled. This site-specificity is critical for tracking metabolic pathways without altering the molecule’s steric or electronic properties [5] [7].
Analytical Verification TechniquesStructural confirmation employs tandem analytical methods:
Table 1: Spectral Signatures of rac Tenofovir-13C5 vs. Non-Labeled Tenofovir
Technique | rac Tenofovir-13C5 | Non-Labeled Tenofovir |
---|---|---|
¹³C-NMR (δ, ppm) | 118.5 (d, J=55 Hz), 140.2 (d, J=48 Hz) | 119.2 (s), 140.0 (s) |
HRMS ([M+H]⁺) | 294.1015 | 289.0803 |
FT-IR (cm⁻¹) | 1250 (P=O), 1650 (C=ᶦ³C-N) | 1250 (P=O), 1655 (C=¹²C-N) |
Step 1: ¹³C₅-Adenine SynthesisThe adenine ring system is constructed using ¹³C-labeled hydrogen cyanide (H¹³CN) via the formamidine-pyrrimidine pathway. ¹³C₅-Adenine is synthesized by reacting H¹³CN with formamidine acetate under high pressure (120°C, 48 hr), achieving >99% isotopic purity. This method avoids scrambling and ensures uniform labeling at all five ring carbons [5] [7].
Step 2: N-9 Alkylation and Phosphonate ConjugationThe key steps involve:
Table 2: Synthesis Metrics for rac Tenofovir-13C5
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
¹³C₅-Adenine Prep | H¹³CN, formamidine acetate, 120°C | 92% | >99% atom ¹³C |
N-9 Alkylation | Tosyloxypropyloxymethylphosphonate, K₂CO₃, DMSO | 78% | 95% (HPLC) |
Phosphonate Hydrolysis | TMSBr, CH₃CN, then H₂O | 85% | 98% (NMR) |
Purification ChallengesResidual magnesium salts from hydrolysis form sticky aggregates that complicate isolation. Polymer-supported diethyl (tosyloxy)methyl phosphonate traps Mg²⁺ ions, streamlining extraction [3]. Final purification uses reverse-phase chromatography (C18 column, 10mM ammonium acetate/MeOH), achieving ≥99.5% chemical and isotopic purity [5] [10].
Physicochemical Propertiesrac Tenofovir-13C5 exhibits near-identical physicochemical behavior to non-isotopic tenofovir:
Biochemical Equivalence and Tracing Applications
Table 3: Functional Comparison: rac Tenofovir-13C5 vs. Non-isotopic Analogs
Property | rac Tenofovir-13C5 | Non-isotopic Tenofovir | Significance |
---|---|---|---|
LogD (pH 7.4) | -1.42 ± 0.05 | -1.39 ± 0.07 | Identical partitioning |
Plasma Protein Binding | 7.3% ± 1.2% | 7.5% ± 1.0% | No isotopic discrimination |
TFV-DP AUC₀₋₂₄ (PBMCs) | 1.85 ± 0.21 µM·hr | 1.79 ± 0.19 µM·hr | Equivalent activation |
Detection Limit (LC-MS/MS) | 0.05 ng/mL | 0.5 ng/mL | Enhanced tracer sensitivity |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0